molecular formula C24H21N3O4S2 B2416427 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 300818-46-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2416427
CAS No.: 300818-46-6
M. Wt: 479.57
InChI Key: GPTAWZCCFLOKHS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole moiety, a phenyl group, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a benzo[d]thiazole derivative and a phenylboronic acid.

    Introduction of the morpholinosulfonyl group: This can be done by reacting the intermediate with morpholine and a sulfonyl chloride under basic conditions.

    Final coupling: The final step involves coupling the intermediate with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide: can be compared with other benzo[d]thiazole derivatives, morpholinosulfonyl compounds, and benzamides.

    Benzo[d]thiazole derivatives: Known for their biological activities, including anti-cancer and anti-microbial properties.

    Morpholinosulfonyl compounds: Often used in medicinal chemistry for their ability to enhance solubility and bioavailability.

    Benzamides: Commonly found in pharmaceuticals with diverse therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination can result in enhanced activity, selectivity, and stability compared to similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(17-7-11-20(12-8-17)33(29,30)27-13-15-31-16-14-27)25-19-9-5-18(6-10-19)24-26-21-3-1-2-4-22(21)32-24/h1-12H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTAWZCCFLOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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